3-Bromopyrazolo[1,5-a]pyrimidine-5,7-diol
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Overview
Description
3-Bromopyrazolo[1,5-a]pyrimidine-5,7-diol is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromopyrazolo[1,5-a]pyrimidine-5,7-diol typically involves the cyclocondensation of 3-aminopyrazole with 1,3-biselectrophilic compounds. The reaction conditions often include the use of dimethylamino leaving groups to control regioselectivity, proceeding via an addition-elimination mechanism .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are typical in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3-Bromopyrazolo[1,5-a]pyrimidine-5,7-diol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as n-butyllithium (BuLi) are commonly used to generate carbanions, which then undergo electrophilic addition.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products: The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, which can exhibit different biological activities .
Scientific Research Applications
3-Bromopyrazolo[1,5-a]pyrimidine-5,7-diol has several applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 3-Bromopyrazolo[1,5-a]pyrimidine-5,7-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including anticancer and anti-inflammatory activities .
Comparison with Similar Compounds
- 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine
- 3-Aminopyrazolo[1,5-a]pyrimidine
- 3-Halopyrazolo[1,5-a]pyrimidine
Comparison: 3-Bromopyrazolo[1,5-a]pyrimidine-5,7-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different reactivity profile and potential for functionalization, making it a valuable scaffold in drug discovery and material science .
Properties
Molecular Formula |
C6H4BrN3O2 |
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Molecular Weight |
230.02 g/mol |
IUPAC Name |
3-bromo-7-hydroxy-4H-pyrazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C6H4BrN3O2/c7-3-2-8-10-5(12)1-4(11)9-6(3)10/h1-2,12H,(H,9,11) |
InChI Key |
YEKFCEYLMULEEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=C(C=N2)Br)NC1=O)O |
Origin of Product |
United States |
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